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Compound of Interest

Compound Name: 1,2-Ditetradecylbenzene

Cat. No.: B15433484 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available experimental spectral data for 1,2-ditetradecylbenzene could

be located. The data presented herein is predicted based on the chemical structure and

established principles of spectroscopy.

Introduction
1,2-Ditetradecylbenzene is a symmetrically substituted aromatic hydrocarbon. Its long

aliphatic chains confer a significant non-polar character, making it soluble in organic solvents

and lipids. Understanding its spectral characteristics is crucial for its identification and

characterization in various matrices. This guide provides a summary of predicted Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 1,2-
ditetradecylbenzene, along with generalized experimental protocols for acquiring such data.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 1,2-ditetradecylbenzene.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃,
Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.15 Multiplet 4H
Aromatic protons

(C₆H₄)

~ 2.60 Triplet 4H
Benzylic methylene

protons (-CH₂-Ar)

~ 1.60 Quintet 4H
Methylene protons (-

CH₂-CH₂-Ar)

~ 1.25 Multiplet 44H

Methylene protons of

the alkyl chains (-

(CH₂)₁₁-)

~ 0.88 Triplet 6H
Terminal methyl

protons (-CH₃)

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 141.0 Aromatic quaternary carbons (C-Ar)

~ 128.5 Aromatic CH carbons (CH-Ar)

~ 35.5 Benzylic methylene carbons (-CH₂-Ar)

~ 31.9 Methylene carbons of the alkyl chains

~ 29.7 Methylene carbons of the alkyl chains

~ 29.6 Methylene carbons of the alkyl chains

~ 29.4 Methylene carbons of the alkyl chains

~ 22.7
Methylene carbon adjacent to the terminal

methyl group (-CH₂-CH₃)

~ 14.1 Terminal methyl carbons (-CH₃)
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Predicted Mass Spectrometry Data (Electron Ionization -
EI)

m/z Interpretation

458 [M]⁺ (Molecular Ion)

261 [M - C₁₄H₂₉]⁺ (Loss of a tetradecyl radical)

91
[C₇H₇]⁺ (Tropylium ion, characteristic of

alkylbenzenes)

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Strong Aliphatic C-H stretch

1600, 1480 Medium Aromatic C=C ring stretch

1465 Medium CH₂ scissoring

740 Strong
Ortho-disubstituted benzene

C-H out-of-plane bend

Experimental Protocols
The following are generalized protocols for obtaining spectral data for a non-polar, high

molecular weight compound like 1,2-ditetradecylbenzene.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,2-ditetradecylbenzene in about

0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a dilute solution of 1,2-ditetradecylbenzene in a volatile

organic solvent (e.g., hexane or dichloromethane) into the mass spectrometer via a direct

insertion probe or a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 50-600).

Detection: A detector, such as an electron multiplier, will detect the ions.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation: As 1,2-ditetradecylbenzene is likely a waxy solid or viscous liquid at

room temperature, a thin film can be prepared between two potassium bromide (KBr) or
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sodium chloride (NaCl) plates.[1] Alternatively, dissolve the sample in a suitable solvent like

carbon tetrachloride (CCl₄) (use with caution) and place it in a salt cell.[1]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Background Subtraction: A background spectrum of the salt plates (or solvent) should be

recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.[2][3][4][5]
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Experimental Workflow for NMR Spectroscopy

Sample Preparation

Data Acquisition

Data Processing & Analysis

1,2-Ditetradecylbenzene Dissolve

CDCl3 with TMS

NMR Spectrometer

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform,
Phase & Baseline Correction Analyze Spectra

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.

Experimental Workflow for Mass Spectrometry
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Caption: General workflow for mass spectrometry.
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Caption: General workflow for IR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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